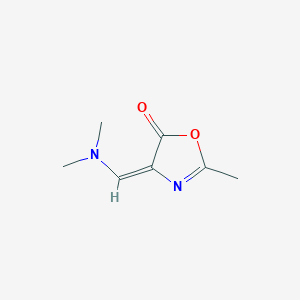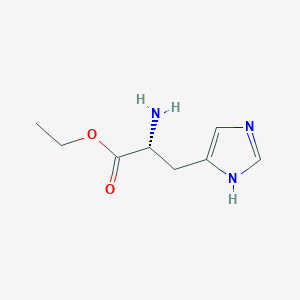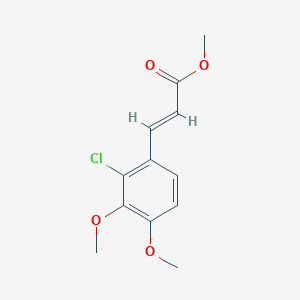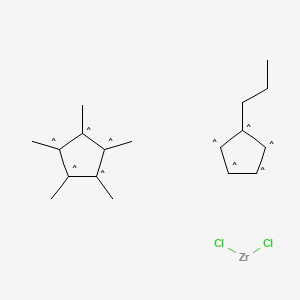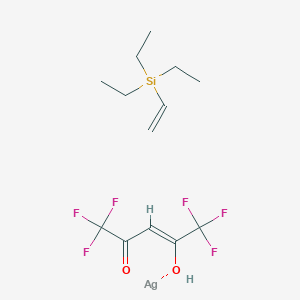
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of silver hexafluoroacetylacetonate complexes, including those with vinyltrimethylsilane, has been explored. These complexes are potential precursors for chemical vapor deposition (Evans et al., 2003).
Molecular Structure Analysis
- The crystal structure of certain silver complexes, including those with vinyltriethylsilane, has been determined. These studies provide insights into the molecular arrangement and coordination in the solid state (Chi et al., 1996).
Chemical Reactions and Properties
- Investigations into the chemical behavior of these complexes have been conducted. For instance, the photoactivated polymerization of vinyldimethylsilane with certain complexes has been studied, providing insights into the reactivity of these materials (Fry & Neckers, 1996).
Physical Properties Analysis
- The physical properties of these compounds, especially in relation to their use in generating and stabilizing silver nanoparticles, have been examined. This includes studies on their stability and interactions with other materials (Shankar & Shahi, 2008).
Chemical Properties Analysis
- The chemistry of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has been further elucidated through studies focusing on adsorption, desorption, and surface interactions. These studies are crucial for understanding the application of these materials in processes like chemical vapor deposition (Pirolli & Teplyakov, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure of Polymeric Networks of Silver Hexafluoroacetylacetonate Complexes : This study explored the formation of [Ag(hfac)L]x complexes, where L includes THF, toluene, and Me3SiCH=CH2, for use as chemical vapor deposition (CVD) precursors. The structures and volatilities of these complexes were compared, highlighting their potential in materials synthesis and deposition processes (Evans et al., 2003).
Synthesis and Characterization of (β-Diketonato)silver Vinyltriethylsilane Compounds for CVD of Silver Thin Films : This paper discusses the preparation of new silver complexes of alkenes, specifically for CVD applications to deposit pure silver films. The work emphasizes the potential of these complexes as precursors for high-quality silver film deposition (Chi et al., 1996).
Patterned Low Temperature Copper-Rich Deposits Using Inkjet Printing : This research utilized vinyltrimethylsilane copper (+1) hexafluoroacetylacetonate as a precursor for inkjet printing to deposit copper on glass. This method represents a step towards nonlithographic manufacture of electronic devices, showcasing the versatility of similar compounds in advanced manufacturing techniques (Rozenberg et al., 2002).
Rapid Photoactivated Hydrosilation Polymerization of Vinyldimethylsilane : Investigating the use of bis(acetylacetonato)platinum(II) as a catalyst, this study demonstrates the polymerization of vinyldimethylsilane, yielding products with potential applications in materials science and polymer chemistry (Fry & Neckers, 1996).
Photoinduced Silver Precursor Decomposition for Particle Modification in Tungsten Oxide-Polymer Matrix Nanocomposites : This study presents a technique based on optical excitation for localized modification of nanoparticles in a polymer matrix using vinyltriethylsilane(hexafluoroacetylacetonate)silver(I). It highlights the compound's utility in creating core-shell type architectures in nanocomposites (DeJournett & Spicer, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCIOFXUZYXQD-FJOGWHKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20AgF6O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



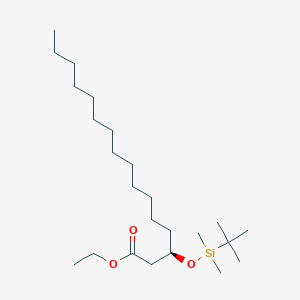
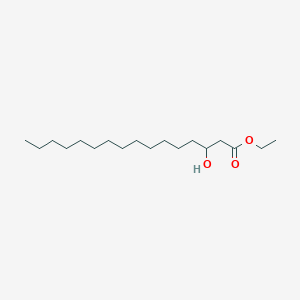
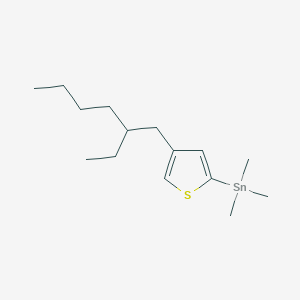
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride](/img/no-structure.png)
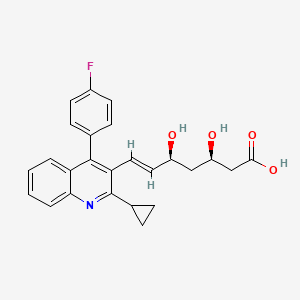
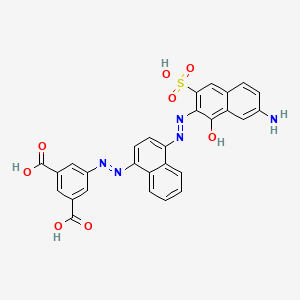
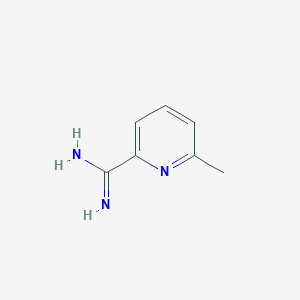
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
